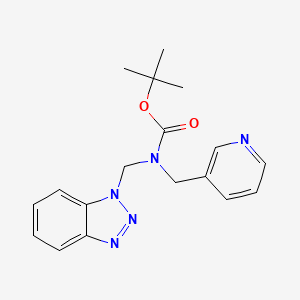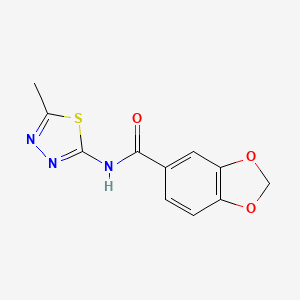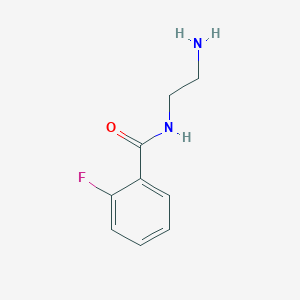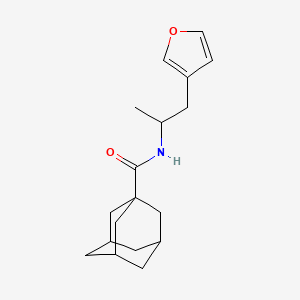![molecular formula C16H14ClN3O4S2 B2387698 5-chloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)thiophene-2-sulfonamide CAS No. 1788846-60-5](/img/structure/B2387698.png)
5-chloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a pyrazole ring, a thiophene ring, a sulfonamide group, and a 2,3-dihydrobenzo[b][1,4]dioxin ring. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (pyrazole and thiophene) and a dioxin ring could result in a planar structure. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the sulfonamide group might be susceptible to hydrolysis, while the aromatic rings might undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like sulfonamide could increase its solubility in water .Aplicaciones Científicas De Investigación
Carbonic Anhydrase Inhibition
Sulfonamide derivatives have been explored for their ability to inhibit carbonic anhydrase, an enzyme involved in critical physiological processes. This inhibition has implications for treating conditions like glaucoma by reducing intraocular pressure. For instance, benzo[b]thiophene-2-sulfonamide derivatives have demonstrated potent ocular hypotensive activity, making them candidates for glaucoma treatment (S. Graham et al., 1989).
Synthesis of Heterocyclic Compounds
Sulfonamides are key in synthesizing heterocyclic compounds, which are vital in medicinal chemistry for their diverse biological activities. For example, pyrazole fused analogues have been prepared from dihydrothiophene S,S-dioxides, showcasing the versatility of sulfonamide compounds in creating novel heterocyclic structures with potential biological applications (Lynne M. Chaloner et al., 1992).
Antimicrobial Activity
The antimicrobial properties of sulfonamide derivatives are another area of significant interest. Compounds containing a sulfonamido moiety have been synthesized and evaluated for their potential as antibacterial agents. Research indicates that novel heterocyclic compounds containing sulfonamido groups exhibit high antibacterial activity, suggesting their utility in developing new antimicrobial agents (M. E. Azab et al., 2013).
Antitubercular Agents
The fight against tuberculosis has also benefited from the study of sulfonamide compounds. Benzene sulfonamide pyrazole oxadiazole derivatives have been synthesized and evaluated for their antitubercular activity. Molecular docking studies further elucidate their potential mechanisms of action against tuberculosis-causing bacteria, highlighting the role of sulfonamide derivatives in developing new antitubercular therapies (Ramesh M. Shingare et al., 2022).
Direcciones Futuras
Propiedades
IUPAC Name |
5-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O4S2/c17-15-5-6-16(25-15)26(21,22)19-11-7-18-20(8-11)9-12-10-23-13-3-1-2-4-14(13)24-12/h1-8,12,19H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUBRQMNMSOUBBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NS(=O)(=O)C4=CC=C(S4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2387626.png)

![8-[(2E)-2-[(E)-4-(2-chlorophenyl)but-3-en-2-ylidene]hydrazinyl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2387630.png)
![N-(4-(N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2387631.png)
![N-(3-cyanothiolan-3-yl)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2387632.png)

![N-(3,4-Difluorophenyl)-2-{[3-(ethylsulfamoyl)phenyl]formamido}acetamide](/img/structure/B2387634.png)

![1-(Azepan-1-yl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone](/img/structure/B2387636.png)

